(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime
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Overview
Description
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is an organic compound characterized by the presence of two hydroxyl groups on a phenyl ring and an oxime functional group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime can be synthesized through several methods. One common approach involves the reaction of 2,4-dihydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or reduced oxime derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing its biological activity. In medicinal applications, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,4-Dihydroxyacetophenone: Shares the phenolic structure but lacks the oxime group.
Hydroxyphenylacetic acids: Similar phenolic structure with different functional groups.
Phenolic oximes: Compounds with similar oxime functionality but different substitution patterns on the phenyl ring.
Uniqueness: (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is unique due to the combination of its phenolic and oxime functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-(N-hydroxy-C-methylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3 |
InChI Key |
FQPRUMXSHZSJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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